![molecular formula C18H15ClN2O3 B5913918 N-(4-chlorobenzyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide](/img/structure/B5913918.png)
N-(4-chlorobenzyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CBHA and is synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Mechanism of Action
CBHA exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in oxidative stress and inflammation. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, as well as activate various antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
CBHA has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been found to protect against oxidative stress-induced damage to various organs such as the liver, kidney, and brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBHA is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of CBHA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of CBHA, including further investigation into its potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, there is a need for further research into the pharmacokinetics and pharmacodynamics of CBHA to better understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of CBHA involves several steps, beginning with the reaction of 4-chlorobenzylamine with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to form the intermediate product, 4-chlorobenzyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This intermediate is then treated with acetic anhydride and sodium acetate to produce the final product, N-(4-chlorobenzyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide.
Scientific Research Applications
CBHA has been used in various scientific research studies due to its potential applications in the fields of pharmacology and medicinal chemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-12-7-5-11(6-8-12)10-20-16(22)9-14-17(23)13-3-1-2-4-15(13)21-18(14)24/h1-8H,9-10H2,(H,20,22)(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDJAAPXQKVTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide |
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